molecular formula C12H18ClNOS B12750121 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride CAS No. 143380-84-1

1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride

Cat. No.: B12750121
CAS No.: 143380-84-1
M. Wt: 259.80 g/mol
InChI Key: DRSKILQINDAQCS-UHFFFAOYSA-N
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Description

1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride is a synthetic organic compound that features a butanone backbone with pyrrolidinyl and thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the Butanone Backbone: Starting with a suitable butanone precursor.

    Introduction of the Pyrrolidinyl Group: Using a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the butanone intermediate.

    Attachment of the Thienyl Group: This could be achieved through a Friedel-Crafts acylation reaction involving thiophene.

    Formation of the Hydrochloride Salt: The final step often involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: The pyrrolidinyl and thienyl groups can participate in substitution reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, possibly as a precursor to therapeutic agents.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride would involve its interaction with molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 4-(1-pyrrolidinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.

    1-Butanone, 4-(1-pyrrolidinyl)-1-(2-furyl)-: Contains a furan ring instead of a thiophene ring.

Uniqueness

1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

143380-84-1

Molecular Formula

C12H18ClNOS

Molecular Weight

259.80 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C12H17NOS.ClH/c14-11(12-6-4-10-15-12)5-3-9-13-7-1-2-8-13;/h4,6,10H,1-3,5,7-9H2;1H

InChI Key

DRSKILQINDAQCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(=O)C2=CC=CS2.Cl

Origin of Product

United States

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